Bicyclo[2.2.1]heptane-2-carboxylic acid
Description
Molecular Geometry and Stereochemical Configuration
The molecular geometry of this compound demonstrates a highly constrained three-dimensional structure characteristic of bridged bicyclic systems. The compound possesses a molecular formula of C8H12O2 with a molecular weight of 140.1797 atomic mass units, establishing it as a saturated carboxylic acid derivative. The bicyclic framework consists of two fused cyclopentane rings sharing a common carbon-carbon bridge, creating the distinctive norbornane skeleton that restricts conformational flexibility significantly compared to acyclic or monocyclic analogues.
The stereochemical configuration of this compound centers on the positioning of the carboxylic acid substituent at the C-2 position relative to the bridging carbon atoms. The rigid bicyclic structure creates distinct endo and exo orientations for substituents, where the endo configuration places the carboxylic acid group on the same face as the bridging carbon, while the exo configuration positions it on the opposite face. Research indicates that the endo isomer predominates in most synthetic preparations, typically comprising 80% or more of the product mixture when synthesized via conventional Diels-Alder cycloaddition reactions.
Crystallographic analysis has revealed specific bond lengths and angles that reflect the constrained nature of the bicyclic system. The compound exhibits conformational chirality despite not possessing inherent asymmetric centers, arising from the partial ordering of the carboxylic acid group and slight twisting of the bicycloheptane framework. Studies have documented C-C=O bond angles averaging 121.0 degrees and C-C-O angles of approximately 116.4 degrees, with C=O and C-O bond lengths measuring 1.233 and 1.284 angstroms respectively.
| Molecular Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C8H12O2 | |
| Molecular Weight | 140.1797 g/mol | |
| Density | 1.193±0.06 g/cm³ | |
| Refractive Index | 1.4855 | |
| Melting Point | 40°C | |
| Boiling Point | 134-136°C (16 mmHg) |
IUPAC Nomenclature and Synonymous Designations
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the primary designation being this compound. This nomenclature reflects the bicyclic nature of the carbon skeleton, where the bracketed numbers [2.2.1] indicate the number of carbon atoms in each bridge connecting the bridgehead carbons, and the suffix identifies both the carboxylic acid functional group and its position at carbon-2.
Alternative nomenclature systems and common names provide additional designation methods for this compound. The compound is frequently referenced as 2-norbornanecarboxylic acid, utilizing the trivial name "norbornane" for the bicyclo[2.2.1]heptane skeleton. This designation emphasizes the relationship to norbornene, the unsaturated precursor commonly employed in synthetic pathways leading to this saturated analogue. Commercial suppliers and chemical databases consistently employ the designation endo-bicyclo(2.2.1)heptane-2-carboxylic acid to specify the predominant stereoisomeric form.
The Chemical Abstracts Service registry number 824-62-4 serves as the unique identifier for this specific isomeric form, distinguishing it from related structural isomers and stereoisomers. The European Inventory of Existing Commercial Chemical Substances number 212-532-2 provides additional regulatory identification within European Union chemical classification systems. Molecular descriptor codes including the International Chemical Identifier key JESWDXIHOJGWBP-UHFFFAOYSA-N enable precise electronic database searches and computational chemistry applications.
Properties
IUPAC Name |
bicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-8(10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESWDXIHOJGWBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90901315 | |
| Record name | NoName_413 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90901315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
824-62-4, 934-28-1, 934-29-2 | |
| Record name | Bicyclo[2.2.1]heptane-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=824-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Bicyclo(2.2.1)heptane-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo(2.2.1)heptane-2-carboxylic acid, endo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Norbornanecarboxylic acid, endo- | |
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| Record name | Bicyclo[2.2.1]heptane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Endo-bicyclo(2.2.1)heptane-2-carboxylic acid | |
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| Record name | rac-(1R,2R,4S)-bicyclo[2.2.1]heptane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Bicyclo[2.2.1]heptane-2-carboxylic acid can be synthesized through various methods. One common approach involves the catalytic hydrogenation of bicyclo[2.2.1]hept-5-en-2,3-dicarboxylic acid disodium using an aluminum-nickel alloy catalyst under specific reaction conditions (temperature: 15-40°C, pressure: atmospheric) . Another method includes the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes, ensuring high yield and purity. The reaction conditions are optimized to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: Bicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are commonly employed.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Bicyclo[2.2.1]heptane-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. Its unique bicyclic structure allows it to fit into specific binding sites, modulating the activity of target proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Modifications
a) Amino Derivatives
- 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH): Acts as a competitive inhibitor of the L-type amino acid transporter (LAT1), with applications in studying blood-brain barrier amino acid transport .
- diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid: Exhibits stereochemical complexity (four defined stereocenters), influencing binding affinity to biological targets .
b) Ester Derivatives
- Methyl ester :
- Ethyl ester hydrochloride :
c) Hydroxy and Oxo Derivatives
Substituent Effects on Bioactivity
- Anti-Infective Activity : PKZ18 derivatives (e.g., PKZ18-22) inhibit biofilm growth in Staphylococcus aureus more effectively than clinical antibiotics, with synergistic effects when combined with traditional drugs .
- Steric Flexibility : The bicycloheptane core in thiophenecarboxylate derivatives (e.g., compounds 7 and 8) can be replaced with other multicyclic moieties without significant loss of activity, highlighting functional group tolerance .
Stereochemical and Physicochemical Comparisons
- Stereoisomerism :
- Solubility and Stability: Amino derivatives (e.g., BCH) are water-soluble at physiological pH, enabling in vitro transport studies . Methyl and ethyl esters exhibit higher volatility, suited for gas chromatography analysis .
Biological Activity
Bicyclo[2.2.1]heptane-2-carboxylic acid (BCH) is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with BCH, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
BCH is characterized by its unique bicyclic structure, which contributes to its biological properties. The compound features a carboxylic acid functional group that plays a crucial role in its interaction with biological systems.
Mechanisms of Biological Activity
- Inhibition of Amino Acid Transporters : BCH acts as an L-selective inhibitor of amino acid transporters, which are vital for cellular nutrient uptake. This inhibition can lead to altered cellular metabolism and has implications for cancer treatment, as it may suppress cell growth and induce apoptosis in cancer cells .
- Enhancement of Insulin Secretion : Research has shown that BCH can activate glutamate dehydrogenase, a mitochondrial enzyme involved in insulin secretion regulation. This activation enhances glutamine oxidation, thereby promoting insulin release from pancreatic cells .
- Antiviral Potential : Derivatives of BCH have been explored as scaffolds for antiviral agents, indicating its potential utility in developing treatments for viral infections .
Table 1: Summary of Biological Activities
Case Study: Insulin Secretion Enhancement
In a study conducted by Maechler et al., BCH was shown to enhance insulin secretion through the activation of glutamate dehydrogenase. The results indicated a significant increase in insulin levels upon treatment with BCH, highlighting its potential as a therapeutic agent for diabetes management .
Toxicological Profile
Toxicological assessments have indicated that methyl 3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate, a derivative of BCH, was not mutagenic in the Ames test and did not induce micronuclei formation in human peripheral blood lymphocytes at cytotoxic levels . This suggests a favorable safety profile for BCH and its derivatives.
Q & A
Basic Research Questions
Q. What are the key considerations in designing an efficient synthesis route for Bicyclo[2.2.1]heptane-2-carboxylic acid?
- Methodological Answer : Two primary strategies are reported:
- Organocatalytic Cycloaddition : A formal [4+2] cycloaddition using organocatalysts enables enantioselective synthesis under mild conditions, producing bicyclo[2.2.1]heptane-2-carboxylates with high enantiomeric excess .
- Isocyanate Preparation : Reaction with diphenylphosphoryl azide (DPPA) in toluene at 110°C generates reactive intermediates like 2-isocyanatobicyclo[2.2.1]heptane, which can be purified via vacuum distillation and diethyl ether separation .
- Critical Factors : Catalyst selection, solvent choice, and reaction temperature optimization to minimize side reactions.
Q. How can the purity and structural integrity of synthesized this compound be validated?
- Methodological Answer :
- NMR Spectroscopy : and NMR are used to confirm regiochemistry and stereochemistry. For example, coupling reactions with piperazine derivatives show distinct shifts for bicyclic protons (δ 1.2–2.8 ppm) and carbonyl carbons (δ 170–175 ppm) .
- LC-MS/HPLC : Purity (>95%) is verified via reverse-phase chromatography, with mass spectrometry confirming molecular ions (e.g., m/z 140.18 for the parent compound) .
Q. What are the primary challenges in isolating and characterizing stereoisomers of bicyclic carboxylic acid derivatives?
- Methodological Answer :
- Chromatographic Separation : Endo/exo isomers (e.g., (±)-endo-exo-3.8) require flash chromatography or preparative HPLC for isolation due to subtle polarity differences .
- Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities, particularly for derivatives like 7,7-dimethyl-2-oxo variants .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of Bicyclo[2.2.1]heptane-2-carboxylates, and how is enantiomeric excess determined?
- Methodological Answer :
- Chiral Organocatalysts : Proline-derived catalysts induce asymmetry during cycloaddition, achieving >90% ee. Enantiomeric excess is quantified via chiral HPLC or polarimetry .
- Dynamic Kinetic Resolution : Racemic mixtures are resolved using enzymes (e.g., lipases) or chiral stationary phases in continuous-flow systems .
Q. How can derivatives like 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid be optimized for covalent protein labeling applications?
- Methodological Answer :
- Electrophile Design : The 7,7-dimethyl-2-oxo derivative reacts with cysteine residues via Michael addition. Optimizing electron-withdrawing groups (e.g., nitriles) enhances electrophilicity .
- Kinetic Assays : Stopped-flow fluorescence or mass spectrometry monitors labeling efficiency under physiological pH and temperature .
Q. What computational methods are employed to predict the reactivity of bicyclic carboxylic acids in Diels-Alder reactions?
- Methodological Answer :
- DFT Calculations : Transition-state modeling (e.g., B3LYP/6-31G*) identifies regioselectivity trends, such as preferential endo-adduct formation due to orbital overlap .
- Molecular Dynamics : Simulations assess steric effects of substituents (e.g., trifluoromethyl groups) on reaction rates and diene alignment .
Safety and Handling
Q. What precautions are necessary for handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Store in sealed containers under dry, inert conditions (argon) at room temperature to prevent hydrolysis .
- Hazard Mitigation : Use PPE (gloves, goggles) due to irritant properties (Xi hazard) and avoid aqueous workups without pH control (pKa ~4.8) .
Data Contradictions and Validation
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
